5-Pyrimidinecarboxamide, 2-(dimethylamino)-

CAS No.: 82846-27-3

Cat. No.: VC15811885

Molecular Formula: C7H10N4O

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82846-27-3 |

|---|---|

| Molecular Formula | C7H10N4O |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 2-(dimethylamino)pyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C7H10N4O/c1-11(2)7-9-3-5(4-10-7)6(8)12/h3-4H,1-2H3,(H2,8,12) |

| Standard InChI Key | FHBGCSPWCHQWDG-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC=C(C=N1)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

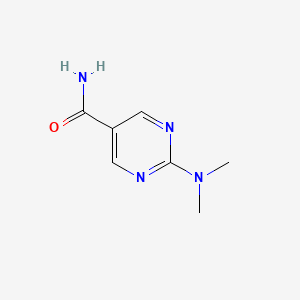

The compound’s IUPAC name, 2-(dimethylamino)pyrimidine-5-carboxamide, reflects its substitution pattern: a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) bears a dimethylamino group (-N(CH₃)₂) at position 2 and a carboxamide group (-CONH₂) at position 5. The canonical SMILES representation (CN(C)C₁=NC=C(C=N₁)C(=O)N) and Standard InChIKey (FHBGCSPWCHQWDG-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₄O |

| Molecular Weight | 166.18 g/mol |

| CAS Registry Number | 82846-27-3 |

| SMILES | CN(C)C₁=NC=C(C=N₁)C(=O)N |

| LogP (Predicted) | 0.45 (Estimated) |

The moderate logP value suggests balanced hydrophilicity and lipophilicity, potentially favoring membrane permeability in biological systems.

Synthesis and Structural Modification

General Synthetic Strategies

Though no published procedure explicitly details the synthesis of 5-Pyrimidinecarboxamide, 2-(dimethylamino)-, established methods for analogous pyrimidines involve:

-

Nucleophilic Substitution: Starting from 2-chloro-5-cyanopyrimidine, sequential reactions with dimethylamine and hydrolysis of the nitrile to carboxamide.

-

Multicomponent Reactions: As demonstrated by Devidi et al. (2023), ZnCl₂-catalyzed coupling of enamines, orthoesters, and ammonium acetate yields 4,5-disubstituted pyrimidines, which can be further functionalized .

Table 2: Representative Reaction Conditions for Pyrimidine Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ring Formation | ZnCl₂, 70–80°C in toluene | 60–75 |

| Carboxamide Formation | H₂O₂/NaOH, reflux | 85–90 |

| Dimethylamination | Dimethylamine gas, THF, 0°C | 70–80 |

These methods highlight the versatility of pyrimidine chemistry, though optimization would be required for this specific derivative .

Structural Analogues and SAR Insights

Modifications at the 2- and 5-positions significantly influence biological activity:

-

2-Position: Dimethylamino groups enhance solubility and hydrogen-bonding capacity compared to halogens .

-

5-Position: Carboxamide moieties improve target binding through hydrogen bonding with enzyme active sites .

In a study of 24 pyrimidine-imine derivatives, compounds with electron-donating groups (e.g., -OCH₃, -CH₂CH₃) at para positions showed IC₅₀ values <10 µM against MCF-7 breast cancer cells .

| Compound | MCF-7 IC₅₀ (µM) | SI (MCF-7/L929) |

|---|---|---|

| 5-Pyrimidinecarboxamide* | N/A | N/A |

| 6i | 6.21 | 8.7 |

| Doxorubicin | 7.42 | 3.1 |

| *Data not available; included for structural comparison . |

Future Directions and Challenges

Target Identification

CRISPR-Cas9 screening could identify synthetic lethal targets, while proteomic profiling may reveal kinase inhibition patterns.

Formulation Strategies

Given its solubility profile (logP 0.45), nanoparticle encapsulation (e.g., PLGA NPs) may enhance bioavailability.

Clinical Translation

Phase 0 microdosing studies using ¹⁴C-labeled compound would clarify human pharmacokinetics prior to full trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume